CID 16133851
Description
CID 16133851 is a chemical compound characterized by its unique structural and physicochemical properties. As shown in Figure 1B (), its molecular structure includes distinct functional groups that influence its reactivity and applications. The compound was isolated from a vacuum-distilled essential oil fraction, with its content quantified via GC-MS (Figure 1C, D). Key analytical data, such as its mass spectrum (Figure 1D), confirm its molecular identity and purity.
Properties
InChI |
InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51-,52-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKHXGOKWPXYNA-PGBVPBMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC=N7)NC(=O)C8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@@H]8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H82N18O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
CID 16133851 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
CID 16133851 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it may be used as a potential therapeutic agent or as a tool for drug discovery. In industry, it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 16133851 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Similarities and Differences
CID 16133851 shares structural motifs with oscillatoxin derivatives (), such as cyclic ethers and methylated side chains. For example:
- Oscillatoxin D (CID 101283546) : Contains a macrocyclic lactone ring, contrasting with this compound’s linear structure.
- 30-Methyl-oscillatoxin D (CID 185389): Features a methyl group at position 30, highlighting how minor substitutions alter hydrophobicity and bioactivity.
Table 1: Structural Comparison
Physicochemical Properties
Comparative physicochemical data are derived from analogous compounds ():
Table 2: Physicochemical Properties
Key observations:
- This compound’s isolation via vacuum distillation () contrasts with synthetic routes for similar compounds, which often require multi-step reactions (e.g., CAS 1254115-23-5).
- The absence of BBB permeability data for this compound limits direct pharmacological comparisons but suggests a need for further study.
Analytical Differentiation Techniques
As emphasized in and , distinguishing structurally similar compounds requires complementary analytical methods:
- Exact Mass and CCS : this compound’s identity was confirmed using GC-MS and exact mass (±5 ppm error).
- Tandem MS (CID Fragmentation): Source-induced CID in ESI-MS () can differentiate isomers like ginsenosides, a strategy applicable to this compound derivatives.
- Log P and Solubility : Computational models (e.g., iLOGP, XLOGP3) predict partitioning behavior, aiding in formulation design.
Q & A
Q. What are the reporting standards for publishing this compound research?
- Journal Requirements :
- Materials & Methods : Include synthesis routes, purity assessments (e.g., HPLC traces), and equipment details .
- Result Clarity : Use tables/figures for dose-response curves or structural analogs, avoiding redundant text .
- Discussion Depth : Contrast findings with prior studies and propose mechanistic hypotheses for unresolved results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
